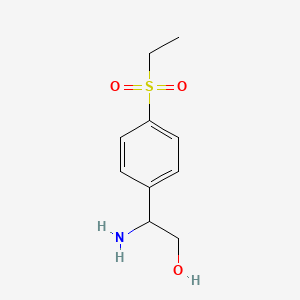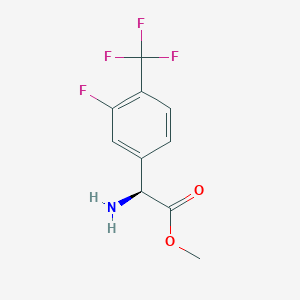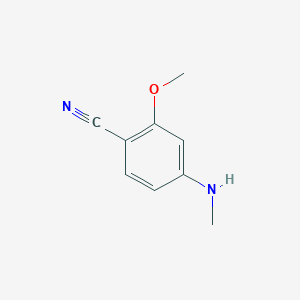
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is a chemical compound with the molecular formula C8HCl4NO2 It is a derivative of benzoic acid, characterized by the presence of four chlorine atoms and a cyano group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyanation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid: Lacks the cyano group, making it less reactive in certain reactions.
2,3,5,6-Tetrachloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine atoms, affecting its chemical properties.
4-Cyanobenzoic acid: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is unique due to the combination of multiple chlorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4Cl4N2O2 |
|---|---|
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 |
InChI-Schlüssel |
ALHBMUPPYBACCH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)

![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)


![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)

![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)

